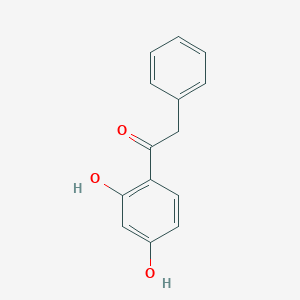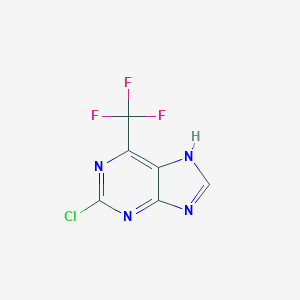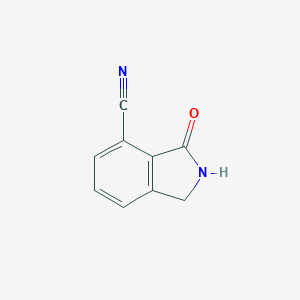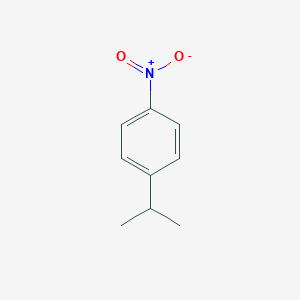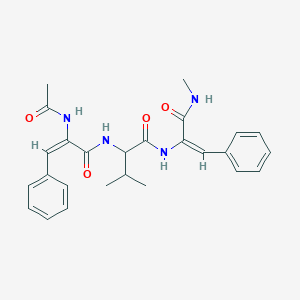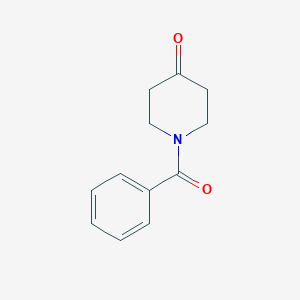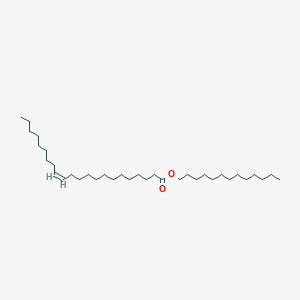
Tridecyl erucate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl erucate is a fatty acid ester that is derived from erucic acid. It is a clear, colorless liquid that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. Tridecyl erucate has also been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
Tridecyl erucate is thought to exert its effects through its ability to interact with cellular membranes and lipid-binding proteins. It has been shown to increase the fluidity of cell membranes and alter the activity of membrane-bound enzymes. Tridecyl erucate has also been found to modulate the activity of transcription factors involved in lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Tridecyl erucate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain lipids, such as triglycerides and phospholipids, in cells and tissues. Tridecyl erucate has also been found to modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tridecyl erucate has a number of advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Tridecyl erucate is also relatively non-toxic and has a low risk of causing adverse effects in cells and tissues. However, one limitation of tridecyl erucate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on tridecyl erucate. One area of interest is the role of tridecyl erucate in lipid metabolism and transport. Further studies are needed to elucidate the mechanisms by which tridecyl erucate modulates lipid metabolism and to identify potential therapeutic applications for this compound. Additionally, research is needed to investigate the potential effects of tridecyl erucate on other cellular processes, such as inflammation and oxidative stress.
Métodos De Síntesis
Tridecyl erucate can be synthesized through the esterification of erucic acid with tridecanol. This process involves heating and mixing the two compounds in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and filtration.
Aplicaciones Científicas De Investigación
Tridecyl erucate has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. Studies have shown that tridecyl erucate can act as a substrate for enzymes involved in lipid metabolism, and can also modulate the expression of genes involved in lipid synthesis and transport.
Propiedades
Número CAS |
131154-74-0 |
|---|---|
Nombre del producto |
Tridecyl erucate |
Fórmula molecular |
C35H68O2 |
Peso molecular |
520.9 g/mol |
Nombre IUPAC |
tridecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h16-17H,3-15,18-34H2,1-2H3/b17-16- |
Clave InChI |
BGNWQYFHLCCUTB-MSUUIHNZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Otros números CAS |
131154-74-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



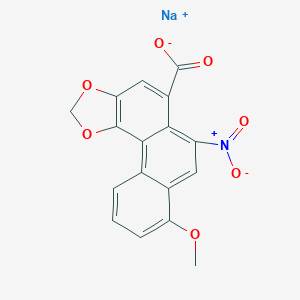
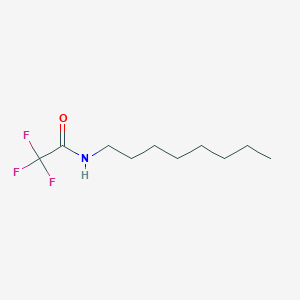
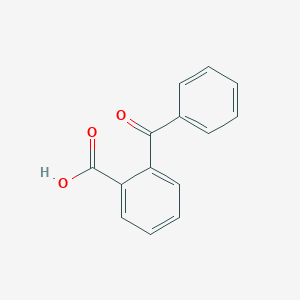
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
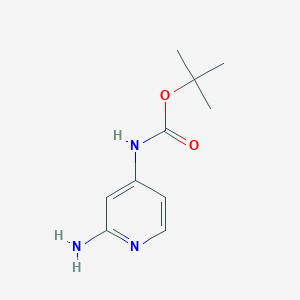
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
